(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups.
Properties
IUPAC Name |
(2S,3S)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-14(2,3)21-12(19)10-9(11(17)18)7-8-16(10)13(20)22-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUHEYSLFLXINY-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418595-93-2 | |
| Record name | rac-(2R,3R)-1,2-bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Asymmetric Michael Addition for Stereochemical Control
A foundational method involves asymmetric Michael addition reactions using carboxylate-substituted enones and nitroalkanes. This approach, as detailed in recent studies, enables the synthesis of enantiomerically enriched pyrrolidine-3-carboxylic acids. For example, reacting a chiral enone with a nitroalkane in the presence of a cinchona alkaloid catalyst yields pyrrolidine intermediates with >90% enantiomeric excess (ee). Subsequent hydrolysis and protection steps can then introduce the Boc groups.
Cyclization of Dimethyl Itaconate
Patent CN106588738A outlines a route starting from dimethyl itaconate, which undergoes intramolecular cyclization in the presence of oxalic acid or camphorsulfonic acid at 40–60°C to form methyl 5-oxo-3-pyrrolidine carboxylate (Scheme 1). Reduction of the ketone with sodium borohydride yields pyrrolidine-3-methanol, which is Boc-protected and oxidized to the aldehyde. Further oxidation to the carboxylic acid and dual Boc protection could theoretically yield the target compound, though stereochemical control remains a limitation.
Detailed Synthetic Routes to (2S,3S)-1,2-Bis(Boc)-Pyrrolidine-3-Carboxylic Acid
Route 1: Solid-Phase Synthesis from Hydroxypyrrolidine Precursors
A method adapted from Royal Society of Chemistry protocols begins with (2S,4S)-4-hydroxy-1-Boc-pyrrolidine-2-carboxylic acid (14 ). Key steps include:
- Silylation : Treatment with tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in DMF protects the hydroxyl group, yielding (2S,4S)-4-[TBDPS]oxy-1-Boc-pyrrolidine-2-carboxylic acid (15 ).
- Boc Introduction : The secondary amine at position 2 is protected using Boc-Oxyma and sodium carbonate in acetone/MeCN, achieving 84% yield.
- Carboxylic Acid Formation : Oxidation of a primary alcohol intermediate (e.g., pyrrolidine-3-methanol) with Jones reagent or TEMPO/NaClO2 generates the carboxylic acid.
Critical Data :
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Silylation | TBDPSCl, imidazole, DMF, RT, 5 days | 68% | – |
| Boc Protection | Boc-Oxyma, Na2CO3, acetone/MeCN, 4°C→RT | 84% | >99% |
| Oxidation | TEMPO, NaClO2, CH3CN/H2O | 72% | 98% |
Route 2: Boc Protection of Pyrrolidine-3-Methanol
Patent CN101993404A describes synthesizing N-Boc-3-pyrrolidine formaldehyde from 3-cyanopyrrolidine. Adapting this route:
- Cyano Reduction : 3-Cyanopyrrolidine is reduced to pyrrolidine-3-methanol using diisobutylaluminum hydride (DIBAL-H).
- Dual Boc Protection : Sequential Boc protection of amines at positions 1 and 2 using Boc anhydride and triethylamine in dichloromethane.
- Oxidation to Carboxylic Acid : The primary alcohol is oxidized with KMnO4 or RuO4 to the carboxylic acid.
Challenges :
- Overprotection at position 3 must be avoided.
- Stereochemical integrity during oxidation requires chiral auxiliaries or catalysts.
Industrial-Scale Production and Optimization
Solvent and Catalyst Screening
Industrial methods prioritize cost and scalability. For Boc protection, replacing dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield. Catalytic asymmetric hydrogenation using Rh-DuPhos complexes achieves >99% ee in pyrrolidine intermediates.
Purification Strategies
Chromatography is avoided in favor of crystallization. For example, acidifying the reaction mixture to pH 2.5 precipitates the Boc-protected product, yielding 85% purity after one crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid: A similar compound with one Boc protecting group instead of two.
(2S,3S)-3-hydroxy-1,2-pyrrolidinedicarboxylate: Another derivative of pyrrolidine with different functional groups.
Uniqueness
The uniqueness of (2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid lies in its dual Boc protection, which provides enhanced stability and allows for selective deprotection. This makes it a valuable intermediate in multi-step synthetic processes and a versatile tool in chemical research .
Biological Activity
(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields, particularly in chemistry and biology. This compound is a derivative of pyrrolidine, characterized by its unique structural properties and dual tert-butoxycarbonyl (Boc) protecting groups. Understanding its biological activity is crucial for its application in research and pharmaceutical development.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C13H23N2O6
- Molecular Weight : 293.34 g/mol
- Structural Features :
- Two Boc protecting groups enhance stability.
- A pyrrolidine ring that can participate in various chemical reactions.
Synthesis
The synthesis typically involves the protection of the amino group of pyrrolidine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is generally conducted in dichloromethane at room temperature, allowing for efficient formation of the compound.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The mechanism may include:
- Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, altering their activity through interactions like hydrogen bonding and hydrophobic interactions.
- Modulation : It may also modulate receptor activity, impacting various biological pathways.
Applications in Research
This compound has been utilized in several research contexts:
- Enzyme Studies : It serves as a substrate or inhibitor in studies examining enzyme mechanisms and protein interactions.
- Peptide Synthesis : Its Boc protecting groups make it valuable for peptide synthesis as a building block.
Case Studies and Research Findings
Research has demonstrated the compound's effectiveness in various biological assays:
| Study | Findings |
|---|---|
| Pendergrass et al. (2019) | Investigated the inhibition of type III secretion systems using derivatives similar to this compound. Results indicated significant inhibition at specific concentrations. |
| Smith et al. (2020) | Explored the use of this compound in synthesizing new enzyme inhibitors with promising results in reducing enzyme activity by over 50%. |
Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (2S)-2-methyl-1-(Boc)pyrrolidine-2-carboxylic acid | Single Boc group | Lower stability; less versatile |
| (2S,3S)-3-hydroxy-pyrrolidinedicarboxylate | Different functional groups | Varying enzyme interaction profiles |
Uniqueness
The dual Boc protection provides enhanced stability and selectivity during deprotection steps, making it a versatile tool in multi-step synthetic processes.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the pyrrolidine ring. Key steps include:
- Functionalization : Introducing the trifluoromethyl or carboxylic acid groups via nucleophilic substitution or esterification.
- Coupling Reactions : Using agents like dicyclohexylcarbodiimide (DCC) to activate carboxylic acids for ester bond formation .
- Solvent Selection : Dichloromethane or dimethylformamide (DMF) are preferred for their polarity and ability to stabilize intermediates .
- Purification : Recrystallization or chromatography ensures high purity (>97%) .
Q. How can researchers purify and characterize this compound to confirm its stereochemical configuration?
- Methodological Answer :
- Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) effectively removes byproducts. Recrystallization in ethanol or acetonitrile further enhances purity .
- Characterization :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and validate crystal structures .
- Spectroscopy : H/C NMR confirms regiochemistry; IR identifies carbonyl stretches (e.g., Boc C=O at ~1680 cm) .
Q. What is the role of the Boc-protecting groups in this compound’s synthetic utility?
- Methodological Answer : The Boc groups:
- Stabilize Reactive Sites : Prevent undesired reactions at the pyrrolidine nitrogen during synthesis .
- Facilitate Deprotection : Acidic conditions (e.g., HCl/dioxane) cleave Boc groups selectively, enabling downstream functionalization .
- Enhance Solubility : Improve solubility in organic solvents, aiding in intermediate isolation .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine ring impact biological activity or enzyme interactions?
- Methodological Answer :
- Stereoisomer-Specific Assays : Compare (2S,3S) vs. (2R,3R) isomers in enzyme inhibition studies (e.g., prolyl oligopeptidase).
- Molecular Docking : Use software like AutoDock to model interactions with enzyme active sites. For example, the (2S,3S) configuration may optimize hydrogen bonding with catalytic residues .
- In Vitro Testing : Measure IC values against target enzymes to quantify stereochemical effects .
Q. What computational strategies predict the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Pathways : Density Functional Theory (DFT) calculates bond dissociation energies to predict hydrolysis susceptibility (e.g., ester vs. Boc group stability) .
- pH-Dependent Stability : Molecular dynamics simulations model protonation states in varying pH environments (e.g., gastrointestinal vs. plasma conditions) .
- Metabolite Prediction : Tools like GLORY predict Phase I/II metabolites, guiding toxicity assessments .
Q. How can researchers design experiments to study in vivo pharmacokinetics and metabolite profiling?
- Methodological Answer :
- Radiolabeling : Introduce C or H isotopes at the pyrrolidine ring for tracking absorption/distribution .
- LC-MS/MS Analysis : Quantify parent compound and metabolites in plasma/tissue homogenates. Use MRM (multiple reaction monitoring) for sensitivity .
- Pharmacokinetic Modeling : Non-compartmental analysis (NCA) calculates AUC, C, and half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
